N-[2-(3-hydroxypiperidine-1-carbonyl)phenyl]-2-prop-2-ynoxypropanamide
Description
N-[2-(3-hydroxypiperidine-1-carbonyl)phenyl]-2-prop-2-ynoxypropanamide is a synthetic compound that features a piperidine ring, a phenyl group, and a propynoxypropanamide moiety
Properties
IUPAC Name |
N-[2-(3-hydroxypiperidine-1-carbonyl)phenyl]-2-prop-2-ynoxypropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-3-11-24-13(2)17(22)19-16-9-5-4-8-15(16)18(23)20-10-6-7-14(21)12-20/h1,4-5,8-9,13-14,21H,6-7,10-12H2,2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIXSLQZOQQGIOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1C(=O)N2CCCC(C2)O)OCC#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-hydroxypiperidine-1-carbonyl)phenyl]-2-prop-2-ynoxypropanamide typically involves multiple steps, starting with the preparation of the piperidine derivative. One common method involves the reduction of 3-hydroxypyridine to 3-hydroxypiperidine using a hydrogenation catalyst such as 5% rhodium on carbon . The hydroxypiperidine is then protected with a suitable protecting group, such as tert-butoxycarbonyl (Boc), to yield N-Boc-3-hydroxypiperidine .
The next step involves the coupling of the protected hydroxypiperidine with a phenyl isocyanate derivative to form the piperidine-1-carbonyl phenyl intermediate. This intermediate is then reacted with 2-prop-2-ynoxypropanamide under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-hydroxypiperidine-1-carbonyl)phenyl]-2-prop-2-ynoxypropanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the piperidine ring can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Cyclization: Catalysts such as palladium on carbon or copper(I) iodide can facilitate cyclization reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the carbonyl group yields an alcohol .
Scientific Research Applications
N-[2-(3-hydroxypiperidine-1-carbonyl)phenyl]-2-prop-2-ynoxypropanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of N-[2-(3-hydroxypiperidine-1-carbonyl)phenyl]-2-prop-2-ynoxypropanamide involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors or enzymes, modulating their activity. The phenyl and propynoxypropanamide moieties can enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
N-Boc-3-hydroxypiperidine: A key intermediate in the synthesis of N-[2-(3-hydroxypiperidine-1-carbonyl)phenyl]-2-prop-2-ynoxypropanamide.
Piperidine derivatives: Compounds with similar piperidine rings but different substituents, such as N-Boc-piperidine or N-methylpiperidine.
Phenyl isocyanate derivatives: Compounds with similar phenyl groups but different functional groups, such as phenyl isocyanate or phenyl carbamate.
Uniqueness
This compound is unique due to its combination of a piperidine ring, phenyl group, and propynoxypropanamide moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .
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